molecular formula C12H15B B1532451 2-Bromo-5-(4-methylphenyl)-1-pentene CAS No. 1143461-45-3

2-Bromo-5-(4-methylphenyl)-1-pentene

Cat. No.: B1532451
CAS No.: 1143461-45-3
M. Wt: 239.15 g/mol
InChI Key: WCLKVAFPVSVWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(4-methylphenyl)-1-pentene is a useful research compound. Its molecular formula is C12H15Br and its molecular weight is 239.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives

Research focuses on the synthesis of unsymmetrical mono-carbonyl curcuminoids, utilizing spectroscopic techniques for characterization. The study provides quantum chemical insights into geometric parameters, nonlinear optical (NLO) properties, and molecular stability, offering a foundation for applications in materials science and photophysical property analysis. The involvement of different sites determined by molecular electrostatic potential (MEP) analysis highlights its significance in chemical reactivity studies (Khalid et al., 2020).

Bromination of Organic Substrates with Sodium Bromide and Hydrogen Peroxide

This research explores the use of selenoxides as catalysts for the bromination of organic substrates, including the efficient activation of hydrogen peroxide for bromination processes. The findings are pertinent to organic synthesis, particularly in the development of methodologies for the selective bromination of compounds, which is crucial for the synthesis of various organic molecules (Goodman & Detty, 2004).

Comparative Study of Anionic and Radical Cyclization

This comparative study of cyclization methods for the preparation of 1,3-dimethylindans demonstrates the utility of 2-Bromo-5-(4-methylphenyl)-1-pentene in synthesizing complex organic structures. It compares radical-mediated cyclization and intramolecular carbolithiation, revealing insights into stereochemical outcomes and mechanism pathways, which are critical for designing synthetic routes in organic chemistry (Bailey, Mealy, & Wiberg, 2002).

Vanadium(V)-Catalyzed Oxidative Bromination

This study presents a method for the oxidative bromination of alkenols and alkenes in alkyl carbonates, highlighting the role of vanadium(V)-complexes. Such research is significant for the field of green chemistry, focusing on less harmful solvents and conditions, thereby advancing sustainable synthetic strategies (Brücher & Hartung, 2011).

Temperature-Controlled Dimerization of α-Methylstyrene

Investigates the selective dimerization of α-methylstyrene catalyzed by Brönsted acidic ionic liquid, demonstrating temperature control over product selectivity. This research contributes to the development of catalysts and conditions that favor specific pathways, offering potential applications in the synthesis of polymers and fine chemicals (Wang et al., 2006).

Properties

IUPAC Name

1-(4-bromopent-4-enyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLKVAFPVSVWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.